ZIP (Scrambled)

Description

Conceptual Framework of Control Peptides in Mechanistic Studies

Control peptides are essential for validating the specificity of an observed biological effect. When a bioactive peptide is introduced into a biological system and elicits a response, it is crucial to determine whether this response is due to the specific amino acid sequence and conformation of the peptide or to non-specific factors. These factors can include the peptide's charge, hydrophobicity, or simply the introduction of a foreign peptide. biorxiv.orgresearchgate.net

Historical Evolution of Scrambled Peptide Utilization

Over the decades, as research into signal transduction, enzyme inhibition, and receptor-ligand interactions became more sophisticated, the necessity for precise controls like scrambled peptides grew. They have been instrumental in a wide range of studies, from investigating the role of protein kinases in memory formation to developing new therapeutic agents. royalsocietypublishing.orgnih.govnih.gov For instance, in studies involving peptide-based enzyme inhibitors, a scrambled version of the inhibitor is often used to demonstrate that the inhibition is not a result of non-specific binding. nih.govresearchgate.net

Rationale for "ZIP (Scrambled)" as a Specific Research Control

"ZIP (Scrambled)" is the scrambled control peptide for the zeta inhibitory peptide (ZIP). medchemexpress.com ZIP itself is a synthetic peptide designed to inhibit the atypical protein kinase C isoform, protein kinase M zeta (PKMζ). nih.govplos.org PKMζ is a constitutively active kinase that has been implicated as a key molecule in the maintenance of long-term potentiation (LTP) and the storage of long-term memory. plos.orgbiorxiv.org

Numerous studies have employed ZIP (Scrambled) to validate the findings obtained with ZIP. For example, in experiments investigating the role of PKMζ in memory, the administration of ZIP has been shown to erase established long-term memories, while ZIP (Scrambled) has no effect. researchgate.netplos.org This demonstrates that the memory erasure is a direct consequence of PKMζ inhibition by the specific sequence of ZIP. Similarly, in studies of neuropathic pain, ZIP has been shown to reverse pain-related hypersensitivity, an effect not seen with the scrambled control. nih.gov However, it is worth noting that some studies have reported that under certain conditions, scrambled ZIP can exhibit some biological activity, highlighting the importance of careful experimental design and interpretation. nih.govnih.gov

Research Findings and Data Tables

The following tables summarize key information and findings related to ZIP (Scrambled) and its use as a control peptide in various research contexts.

Table 1: Physicochemical Properties of ZIP (Scrambled)

| Property | Value | Source |

| Molecular Formula | C90H154N30O17 | medchemexpress.comrndsystems.comtocris.com |

| Molecular Weight | 1928.4 g/mol | medchemexpress.comrndsystems.comtocris.com |

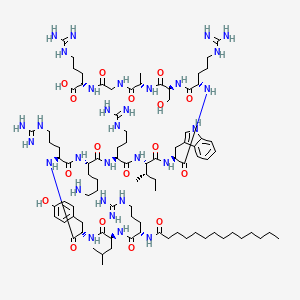

| Amino Acid Sequence | Myristoyl-Arg-Leu-Tyr-Arg-Lys-Arg-Ile-Trp-Arg-Ser-Ala-Gly-Arg | eurogentec.commedchemexpress.com |

| CAS Number | 908012-18-0 | medchemexpress.comtocris.com |

Table 2: Experimental Applications of ZIP (Scrambled)

| Research Area | Experimental Model | Key Finding with ZIP (Scrambled) | Reference |

| Memory and Learning | Eyeblink conditioning in mice | Did not disrupt the retrieval of conditioned responses, unlike active ZIP. | plos.org |

| Memory and Learning | Rat model of drug reward memory | Had no effect on long-term drug reward memory in the nucleus accumbens. | nih.gov |

| Memory and Learning | Rat model of fear conditioning | Did not impair memory reconsolidation. | biorxiv.org |

| Synaptic Plasticity | Mouse hippocampal slices | Did not prevent the maintenance of late-phase long-term potentiation (LTP). | researchgate.netelifesciences.org |

| Neuropathic Pain | Rat model of spinal nerve ligation | Did not significantly attenuate tactile or thermal hypersensitivity. | nih.gov |

| Memory Maintenance | Aplysia (sea slug) | Did not disrupt long-term sensitization of the withdrawal reflex. | jneurosci.org |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEXADZIYANTGH-HOHDCHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H154N30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1928.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Quality Control for Zip Scrambled

Peptide Synthesis Techniques for Sequence Randomization

The creation of scrambled peptides like ZIP (Scrambled) relies on established chemical synthesis methods that allow for precise control over the amino acid sequence. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing synthetic peptides, including scrambled versions. wikipedia.orgpowdersystems.com The method involves building a peptide chain sequentially while one end of the chain is covalently attached to an insoluble solid support, typically a resin. peptide.combachem.com

The general SPPS cycle proceeds as follows:

Attachment: The first amino acid of the sequence (the C-terminal residue) is anchored to the solid resin. peptide.com

Deprotection: The temporary protecting group on the N-terminus of the attached amino acid is removed. peptide.com

Coupling: The next amino acid in the sequence, with its own N-terminal protecting group, is chemically coupled to the newly deprotected amino acid on the resin. peptide.com

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide chain attached to the resin. reddit.com

This cycle of deprotection, coupling, and washing is repeated until the desired sequence is fully assembled. peptide.com The primary adaptation of SPPS for generating a scrambled peptide is not in the chemistry itself, but in the programmed order of amino acid addition. For ZIP (Scrambled), the sequence of amino acid couplings is simply altered to follow the randomized sequence rather than the sequence of the native ZIP peptide. proteogenix.science Once the synthesis is complete, the peptide is chemically cleaved from the resin and purified. reddit.com

Modern peptide synthesis is largely automated, a development that has significantly enhanced the efficiency, reproducibility, and throughput of the SPPS process. americanpeptidesociety.orgbiotage.com Automated peptide synthesizers are robotic systems that perform the repetitive cycles of SPPS with high precision, minimizing human error and reducing manual labor. americanpeptidesociety.orgnih.gov

To generate ZIP (Scrambled), the desired randomized amino acid sequence is programmed into the synthesizer's control software. The instrument then automatically manages the delivery of the correct amino acids and reagents for each step of the synthesis cycle. americanpeptidesociety.org This approach is particularly beneficial for creating peptide libraries, where numerous different sequences, including various scrambled controls, can be synthesized simultaneously in a high-throughput manner. biotage.com The use of automation ensures consistent quality and purity for each peptide produced. americanpeptidesociety.org

Analytical Validation of Synthetic Purity and Sequence Integrity

Following the synthesis of ZIP (Scrambled), a rigorous analytical validation process is essential to confirm its purity and the integrity of its amino acid sequence. This process typically involves a combination of spectroscopic and chromatographic techniques, coupled with mass spectrometry, to provide a comprehensive characterization of the synthetic peptide.

Spectroscopic and chromatographic methods are fundamental in the initial assessment of a synthesized peptide's identity and purity. These techniques provide information on the presence of the desired compound and the extent of any impurities.

Ultraviolet (UV) Spectroscopy is often employed as a preliminary and straightforward method for peptide quantification. Peptides containing aromatic amino acids, such as Tryptophan (Trp) and Tyrosine (Tyr), exhibit a characteristic absorbance at 280 nm. For ZIP (Scrambled), with the sequence Myr-RLYRKRIWRSAGR-OH, the presence of a tryptophan residue allows for UV spectroscopic detection and quantification.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase. The elution of the peptide is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase. The retention time of the peptide is a characteristic property that depends on its hydrophobicity. A highly pure peptide will typically appear as a single, sharp peak in the chromatogram. Commercial suppliers of ZIP (Scrambled) often report a purity of ≥95% as determined by HPLC.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of ZIP (Scrambled)

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Expected Purity | ≥95% |

This table represents typical parameters and may vary depending on the specific instrumentation and column chemistry used.

Mass spectrometry (MS) is an indispensable tool for the definitive confirmation of a synthetic peptide's identity by providing an accurate measurement of its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized ZIP (Scrambled) peptide. The experimentally determined mass is then compared to the theoretical calculated mass of the expected sequence (Myr-RLYRKRIWRSAGR-OH). A close correlation between the experimental and theoretical mass provides strong evidence for the correct synthesis of the peptide.

Tandem Mass Spectrometry (MS/MS) is utilized for sequence verification. In a tandem mass spectrometer, the parent peptide ion is isolated and then fragmented by collision-induced dissociation (CID). This fragmentation occurs preferentially at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the fragmentation pattern, the amino acid sequence can be deduced and compared to the intended sequence. This is a critical step to ensure that no unintended deletions, insertions, or modifications occurred during synthesis.

The term "scrambled" in the context of this peptide's name refers to its deliberately randomized sequence relative to the active ZIP peptide. However, in the field of mass spectrometry, "sequence scrambling" can also refer to an undesired rearrangement of the amino acid sequence that can occur during CID. This phenomenon can complicate sequence verification. Careful analysis of the MS/MS spectrum is necessary to distinguish between the expected fragmentation pattern of the linear scrambled peptide and any potential artifacts arising from gas-phase rearrangements.

Table 2: Theoretical Monoisotopic Mass of ZIP (Scrambled) and its Constituent Amino Acids

| Component | Chemical Formula | Monoisotopic Mass (Da) |

| Myristoyl (Myr) | C14H27O | 211.2062 |

| Arginine (R) | C6H12N4O | 156.1011 |

| Leucine (L) | C6H11NO | 113.0841 |

| Tyrosine (Y) | C9H9NO2 | 163.0633 |

| Lysine (K) | C6H12N2O | 128.0949 |

| Isoleucine (I) | C6H11NO | 113.0841 |

| Tryptophan (W) | C11H10N2O | 186.0793 |

| Serine (S) | C3H5NO2 | 87.0320 |

| Alanine (A) | C3H5NO | 71.0371 |

| Glycine (G) | C2H3NO | 57.0215 |

| ZIP (Scrambled) (Myr-RLYRKRIWRSAGR-OH) | C90H154N30O17 | 1927.2065 |

Masses are calculated for the neutral, monoisotopic species.

Molecular Interactions and Mechanistic Insights of Zip Scrambled

Impact on Enzymatic Activities and Cellular Processes (In Vitro)

The scrambled version of the Zeta Inhibitory Peptide, commonly referred to as ZIP (Scrambled) or Scr-ZIP, serves as a critical control in research to ascertain the specificity of the effects attributed to the primary peptide, ZIP. In vitro studies have been instrumental in dissecting its molecular interactions and influence on biochemical and cellular pathways. While designed to be an inactive control by altering the amino acid sequence of ZIP, research reveals that ZIP (Scrambled) is not entirely inert and can exhibit biological activity, providing complex mechanistic insights.

Specificity in Enzyme Inhibition Assays

In vitro enzymatic assays have been employed to quantify the inhibitory potential of ZIP (Scrambled) against its intended target, Protein Kinase M zeta (PKMζ), and other related kinases. These studies are crucial for determining its specificity and potency relative to the active ZIP peptide.

While often described as an "inactive" control, ZIP (Scrambled) does demonstrate inhibitory activity against PKMζ, albeit with significantly lower potency than ZIP. One study found that myristoylated ZIP (Scrambled) (myr-SCR) inhibited PKMζ with a half-maximal inhibitory concentration (IC50) of 1.29 µM. nih.gov In the same assay, myristoylated ZIP (myr-ZIP) was substantially more potent, with an IC50 of 0.27 µM, indicating that the scrambled peptide is roughly 3- to 7-fold less effective at direct enzyme inhibition. nih.govmobitec.com Other reports corroborate this, stating that ZIP (Scrambled) has approximately an order of magnitude lower affinity for PKMζ compared to ZIP. jneurosci.org

Despite its reduced affinity for PKMζ, some studies note that both ZIP and its scrambled version can effectively inhibit atypical Protein Kinase C (aPKC) in vitro. nih.gov This suggests that the specificity of ZIP itself is not absolute and that the scrambled peptide may interact with a similar, broader range of targets in a simplified biochemical context. The use of general kinase inhibitors in comparative studies, such as staurosporine, has helped to delineate these effects, with results often showing that the actions of ZIP and ZIP (Scrambled) are distinct from those of broad-spectrum kinase inhibitors. jneurosci.org

Table 1. Comparative inhibitory concentrations (IC50) of myristoylated ZIP (Scrambled) and myristoylated ZIP against PKMζ in vitro.

Cellular Assays of Protein-Protein Interactions and Signaling Pathways

Cellular assays provide a more complex environment to probe the effects of ZIP (Scrambled), revealing impacts on protein-protein interactions and signaling cascades that are not always predictable from simple enzyme inhibition data.

Studies have shown that the biological effects of ZIP and its scrambled counterpart may not stem from direct catalytic inhibition within the cellular environment. nih.gov One proposed mechanism suggests that ZIP disrupts the interaction between atypical PKCs (aPKCs) and the scaffold protein p62. nih.gov This interaction is thought to maintain aPKC in an active state; by binding to an acidic surface on p62, ZIP may release the pseudosubstrate region of aPKC, leading to its autoinhibition. nih.gov Notably, cells from mice lacking PKMζ still exhibit sensitivity to both ZIP and ZIP (Scrambled), which supports the hypothesis that their effects may be mediated through targets other than direct binding to the PKMζ active site. nih.gov

In cultured hippocampal neurons, ZIP (Scrambled) has been shown to mimic some of the off-target effects of ZIP. jneurosci.org For instance, at a concentration of 1 µM, ZIP (Scrambled) induced an increase in the spontaneous firing rate of neurons. jneurosci.org At a 5 µM concentration, it also caused a significant increase in intracellular calcium levels. jneurosci.org However, in other contexts, ZIP (Scrambled) acts as a proper negative control. For example, while ZIP was found to inhibit the ability of PKMζ to potentiate AMPA receptor (AMPAR) responses at postsynaptic sites, an equivalent concentration of ZIP (Scrambled) had no such effect. nih.gov Similarly, treatment of neurons with ZIP (Scrambled) (1 µM) did not cause the suppression of PSD-95 puncta intensity that was observed with ZIP treatment. researchgate.net Furthermore, some studies report that intrahippocampal application of ZIP dramatically inhibits neural activity, an effect not seen with the scrambled version of the peptide. nih.gov

These varied results highlight that the action of ZIP (Scrambled) is highly context-dependent. It can be an effective negative control for specific cellular processes like AMPAR potentiation but can also induce its own biological effects, such as altering neuronal excitability and calcium homeostasis, in other assays. jneurosci.orgnih.gov

Table 2. Summary of observed effects of ZIP (Scrambled) in various in vitro cellular assays.

Biological Roles and Effects of Zip Scrambled in Preclinical Models

Role as a Negative Control in In Vitro Cellular Assays

In the context of in vitro cellular assays, ZIP (Scrambled) is indispensable for ensuring the specificity of the effects attributed to the active ZIP peptide. targetmol.com Its use allows researchers to distinguish between sequence-specific actions and more generalized, non-specific cellular responses. targetmol.comresearchgate.netnih.govvulcanchem.comresearchgate.net

The primary function of ZIP (Scrambled) is to confirm that the biological outcomes observed with ZIP are a direct result of its specific amino acid sequence, which is designed to inhibit Protein Kinase M zeta (PKMζ). researchgate.netresearchgate.net By using a peptide with the same amino acid composition but in a randomized order, scientists can control for potential confounding factors. respiratory-therapy.com For instance, if ZIP produces a particular effect while ZIP (Scrambled) does not, it provides strong evidence that the effect is sequence-dependent. nih.gov

However, the assumption of ZIP (Scrambled) being entirely inactive has been challenged. Some studies suggest that the scrambled peptide may still bind to atypical Protein Kinase C (aPKC) isoforms, including PKMζ, albeit with lower affinity than ZIP. researchgate.net This complicates the interpretation of results and highlights the importance of careful experimental design and data analysis.

ZIP (Scrambled) is critical for differentiating the intended pharmacological effects of ZIP from non-specific actions that can arise from the introduction of any peptide into a cellular environment. targetmol.comresearchgate.netnih.govvulcanchem.comresearchgate.net These non-specific effects can include alterations in cell membrane integrity, general toxicity, or interactions with other cellular components unrelated to the intended target. researchgate.net

Several studies have reported that both ZIP and its scrambled version can induce cellular effects, such as increased spontaneous neuronal activity and even excitotoxic cell death at higher concentrations. researchgate.net This suggests that some of the observed outcomes may be due to the physicochemical properties of the peptide rather than specific inhibition of PKMζ. researchgate.netvulcanchem.com Therefore, the inclusion of ZIP (Scrambled) as a control is essential for identifying and accounting for these non-specific responses. targetmol.comresearchgate.netnih.govvulcanchem.comresearchgate.net

Table 1: In Vitro Cellular Assay Findings for ZIP (Scrambled)

| Cell Type | Assay | Key Finding with ZIP (Scrambled) | Reference |

|---|---|---|---|

| Rat Hippocampal Neurons | Spontaneous Activity & Calcium Imaging | Induced a dose-dependent increase in spontaneous activity and sustained elevation of intracellular calcium. | researchgate.net |

| HEK293 Cells | cPKC Translocation | Did not affect ionomycin-induced membrane translocation of conventional PKC (cPKC), unlike myr-ZIP which blocked it. | nih.gov |

| Cockroach Neurons | Electrophysiology | Did not affect EPSP amplitudes after tetanization, in contrast to ZIP which reduced them. | researchgate.net |

| Human Airway Cell Lines | Antiviral Assay | Randomized miR-29b-1* mimics did not induce IFN-stimulated gene expression, unlike the specific sequence. | mdpi.com |

Observed Effects in Animal Models (Non-Human)

In animal models, ZIP (Scrambled) continues to serve as a vital control, but research has also documented its own set of biological and behavioral effects. These studies provide a more complex picture of the peptide's in vivo activity.

Similarly, in studies investigating the role of PKMζ in fear conditioning and other memory tasks, the lack of an effect from ZIP (Scrambled) is used to argue for the specificity of ZIP's amnestic properties. However, the potential for ZIP (Scrambled) to have subtle effects cannot be entirely dismissed, necessitating careful interpretation of behavioral data.

The influence of ZIP (Scrambled) extends to neurobiological studies, particularly those focused on synaptic plasticity, the cellular basis of learning and memory. In research on long-term potentiation (LTP), a form of synaptic plasticity, ZIP (Scrambled) is often shown to have no effect on the maintenance of LTP, while ZIP reverses it. pnas.org

However, some research indicates that ZIP (Scrambled) is not always inert. For instance, in a study on cocaine-induced plasticity, ZIP was able to restore long-term depression (LTD) in the nucleus accumbens, a form of synaptic plasticity that is impaired after cocaine self-administration. jneurosci.org While the study focused on ZIP, the interpretation of such findings relies on comparisons with control groups, which would typically include a ZIP (Scrambled) condition. In spinal nerve ligation models of neuropathic pain, spinal administration of scrambled ZIP had no effect on thermal hyperalgesia, whereas ZIP produced a time-dependent reversal. nih.gov

Beyond the central nervous system, ZIP (Scrambled) has been used as a control in studies examining systemic and tissue-specific effects. For example, in a study on lung fibrosis, a scrambled peptide was used as a control for the therapeutic peptide M10. respiratory-therapy.com Mice receiving the profibrotic agent bleomycin (B88199) plus the scrambled peptide exhibited significant lung fibrosis, providing a baseline against which the anti-fibrotic effects of M10 could be measured. respiratory-therapy.com This highlights the utility of scrambled peptides in controlling for non-specific effects in a variety of preclinical models and disease states.

Table 2: Observed Effects of ZIP (Scrambled) in Animal Models

| Animal Model | Research Area | Observed Effect of ZIP (Scrambled) | Reference |

|---|---|---|---|

| Rats | Object Recognition Memory | No deficit in novel object recognition or novel object location recognition. | nih.gov |

| APP/PS1 Mice (Alzheimer's model) | Synaptic Plasticity (L-LTP) | Had no effect on ryanodine-primed L-LTP. | pnas.org |

| Rats | Neuropathic Pain (Spinal Nerve Ligation) | Had no effect on thermal hyperalgesia or tactile thresholds. | nih.gov |

| Cockroach | Olfactory Memory | Did not affect long-term olfactory memories when injected systemically. | researchgate.net |

| Mice | Lung Fibrosis | Used as a control to establish baseline fibrosis in a bleomycin-induced model. | respiratory-therapy.com |

Elucidating Potential Off-Target or Unintended Biological Activities in Complex Systems

The utility of a scrambled peptide as a negative control hinges on the assumption that it is biologically inert. However, research on ZIP (Scrambled), the control peptide for the protein kinase M zeta (PKMζ) inhibitor ZIP, has revealed that this assumption is not always valid. ZIP (Scrambled) can exhibit significant biological effects, which complicates the interpretation of studies that rely on it as a benign control. These activities are often independent of the intended target of the parent peptide and can vary significantly based on the experimental context.

Analysis of Context-Dependent Non-Specific Effects

In numerous preclinical models, ZIP (Scrambled) has been shown to produce biological effects, sometimes even mimicking the action of the active ZIP peptide. A key area where this has been observed is in the study of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. In hippocampal slice preparations, ZIP (Scrambled) was found to be as effective as ZIP at reversing established LTP researchgate.net. This suggests that the observed effect may not be due to specific inhibition of PKMζ. Further biochemical analysis has shown that both ZIP and ZIP (Scrambled) can inhibit purified PKM-ζ and its isoform PKC-ζ in vitro, indicating that the scrambled sequence retains some inhibitory capacity researchgate.net.

A significant source of non-specific effects appears to be the N-terminal myristoylation group, a lipid modification designed to allow the peptides to permeate cell membranes. This lipid moiety itself can trigger intracellular signaling cascades independent of the peptide's amino acid sequence nih.gov. Studies have demonstrated that myristoylated peptides, including ZIP and ZIP (Scrambled), can activate various kinases and signaling pathways nih.govaacrjournals.org.

Furthermore, investigations using dissociated rat hippocampal neuron cultures have uncovered profound, non-specific effects of both ZIP and ZIP (Scrambled) on neuronal health and activity. Both peptides were reported to induce a dose-dependent increase in the spontaneous firing of neurons, followed by a sustained and damaging elevation of intracellular calcium levels researchgate.netresearchgate.netjneurosci.org. At concentrations of 5-10 μM, these effects led to excitotoxic neuronal death, challenging the interpretation that the effects of ZIP on memory are solely due to specific enzyme inhibition researchgate.netresearchgate.net. Interestingly, in some experimental setups, 1 μM of ZIP (Scrambled) produced a more significant increase in spontaneous neuronal activity than the same concentration of ZIP jneurosci.orgnih.gov.

Table 1: Comparative Effects of ZIP and ZIP (Scrambled) on Hippocampal Neurons This table summarizes the observed effects of ZIP and its scrambled control on key neuronal activity parameters in cultured rat hippocampal neurons. Data is compiled from published research findings.

| Parameter | Condition | ZIP Effect | ZIP (Scrambled) Effect | Source(s) |

| Spontaneous Activity | 1 µM concentration | Significant increase from baseline (1.6 ± 0.33 to 4.3 ± 0.78 events/min) | Larger increase than ZIP (5.42 ± 0.6 to 10.2 ± 0.99 events/min) | jneurosci.orgnih.gov |

| Intracellular Calcium [Ca²⁺]i | 5 µM concentration | Sustained elevation | Sustained elevation (Net change in mean ΔF/F 1.69 ± 0.19) | jneurosci.orgnih.gov |

| Miniature Excitatory Postsynaptic Currents (mEPSCs) | 10 µM concentration | Increased frequency | Increased frequency | nih.gov |

| Neuronal Viability | 5-10 µM concentration | Induced excitotoxic death | Induced excitotoxic death | researchgate.netresearchgate.net |

However, the biological activity of ZIP (Scrambled) is highly context-dependent. In contrast to the findings of excitotoxicity, other studies have reported that intrahippocampal application of ZIP produced a profound and long-lasting inhibition of neural activity, an effect that was not observed with ZIP (Scrambled) or a vehicle control nih.gov. Similarly, multiple studies on LTP have successfully used ZIP (Scrambled) as an inactive control, finding it had no effect on baseline synaptic transmission or established LTP at concentrations where ZIP was effective jneurosci.orgjci.org. This discrepancy underscores that the non-specific effects of control peptides can be highly sensitive to the specific experimental conditions, model system, and concentrations used.

Methodological Approaches to Mitigate or Account for Control Activity

Concentration and Control Validation: One of the most critical factors is the concentration of the peptide used. Several studies have shown that when used at appropriate, low concentrations, ZIP (Scrambled) can serve as a valid negative control, having no effect on processes inhibited by ZIP jneurosci.orgnih.gov. It is crucial for researchers to perform dose-response curves and validate that the scrambled peptide is inert on baseline cellular functions within the specific experimental context jneurosci.org.

Use of Genetic Models: A powerful method to probe the specificity of a peptide inhibitor and its control is the use of genetic knockout models thermofisher.comhorizondiscovery.comgenoway.com. The finding that ZIP still reverses LTP in PKMζ knockout mice was a crucial observation suggesting that ZIP's effects are not exclusively mediated by this kinase nih.gov. Such models are invaluable for distinguishing between on-target and off-target effects. If a peptide inhibitor produces the same effect in both wild-type and knockout animals, it strongly indicates a non-specific mechanism of action, thereby questioning the inertness of its scrambled control as well nih.govelifesciences.org.

Advanced Control Peptide Design: Standard scrambling of a peptide sequence randomizes the order but keeps the amino acid composition identical all-chemistry.comproteogenix.science. This may not be sufficient to eliminate biological activity, especially if the activity depends on physicochemical properties like charge or hydrophobicity rather than a specific structural motif. More sophisticated approaches to control peptide design are being developed. These include computational algorithms that perform "wise shuffling" of sequences, which aims to disrupt specific binding or functional motifs while preserving general properties like hydropathy to create a more truly non-functional control rsc.org. Other strategies include designing peptides with targeted mutations at key residues rather than a complete scramble, analogous to mismatch controls used in siRNA experiments, to better isolate sequence-specific effects nih.govrsc.orgnih.gov.

Inclusion of Multiple and Diverse Controls: Relying on a single scrambled peptide as a negative control can be insufficient. A more robust approach involves using a panel of controls. For instance, in studies of ZIP, researchers have used additional controls such as a different myristoylated peptide inhibitor for another kinase (e.g., myr-PKI) to control for effects of the myristoyl group researchgate.net. Comparing the active peptide to both a scrambled version and a version with specific, function-abolishing point mutations can provide a more comprehensive picture of specificity nih.govrsc.org.

By employing a combination of these methodological strategies—including careful concentration selection, validation in genetic models, advanced peptide design, and the use of multiple controls—researchers can better mitigate and account for the potential unintended activities of control peptides like ZIP (Scrambled), leading to more reliable and interpretable scientific findings.

Structural Characterization and Structure Activity Relationships Sar of Scrambled Peptides

Conformational Analysis of "ZIP (Scrambled)" in Solution and Bound States

A thorough review of published scientific literature reveals a notable absence of studies dedicated to the detailed conformational analysis of the ZIP (Scrambled) peptide. While its biological effects are compared against the active ZIP peptide, its three-dimensional structure in solution or when interacting with potential biological partners has not been explicitly characterized. Such analysis is critical for a control peptide, as it would confirm whether the scrambled sequence leads to a disordered, non-binding conformation or if it adopts a distinct, stable structure that could potentially engage in off-target interactions. Peptides, due to their inherent flexibility, can exist as a dynamic ensemble of conformations, and understanding this ensemble is key to interpreting biological activity. science.gov

Spectroscopic techniques are invaluable for rapidly assessing the secondary structure of peptides in various environments. tandfonline.com These methods provide insights into the peptide's folding characteristics.

Circular Dichroism (CD) Spectroscopy: CD is a widely used method to determine the secondary structural elements of peptides, such as α-helices, β-sheets, turns, or random coils. science.govlabscoop.com For instance, proteins with significant α-helical content show characteristic negative bands around 222 and 208 nm, while β-sheet structures present a different spectral signature. science.gov A comparative CD analysis of ZIP and ZIP (Scrambled) would reveal if the sequence rearrangement in the scrambled version disrupts the formation of any secondary structure present in the active peptide, likely resulting in a predominantly random coil conformation. While this technique has been applied to other scrambled control peptides to confirm a lack of ordered structure, specific CD spectra for ZIP (Scrambled) are not available in the reviewed literature. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques analyze the amide bands of the peptide backbone to provide quantitative information about secondary structure. mdpi.comtandfonline.com The Amide I band (1600–1700 cm⁻¹) is particularly sensitive to the C=O stretching vibrations of the peptide linkage and can effectively distinguish between α-helices, β-sheets, and disordered structures. mdpi.com Like CD spectroscopy, these methods could powerfully elucidate the structural consequences of scrambling the ZIP sequence, but no such studies have been published.

To gain a more detailed, atomic-level understanding of a flexible peptide like ZIP (Scrambled), advanced structural biology techniques are necessary. These methods can characterize the full ensemble of conformations a peptide adopts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR is a powerful tool for determining the three-dimensional structure and dynamics of peptides. science.gov By analyzing chemical shifts, nuclear Overhauser effects (NOEs), and other parameters, a detailed picture of the peptide's conformational preferences can be built. science.gov For a scrambled peptide, NMR would be the definitive method to confirm a lack of stable, defined structure in solution, which is the assumed basis for its inactivity as a control. However, no NMR structural studies have been reported for the ZIP (Scrambled) peptide.

Cross-Linking Mass Spectrometry (XL-MS): This technique can provide distance constraints on the conformations of proteins and peptides, helping to map intramolecular and intermolecular interactions.

Cryo-Electron Microscopy (Cryo-EM): While typically used for much larger protein complexes, recent advances in cryo-EM have allowed for the study of smaller molecules and their dynamic states, particularly when bound to a larger partner.

Despite the availability of these powerful techniques, the structural basis for the function (or lack thereof) of ZIP (Scrambled) remains inferred from activity assays rather than direct structural elucidation.

Influence of Scrambled Sequence on Conformational Dynamics

The primary purpose of scrambling a peptide sequence is to disrupt the specific three-dimensional conformation required for biological activity, thereby altering its conformational dynamics. The active ZIP peptide is designed to mimic the pseudosubstrate region of PKCζ, which is believed to interact with a specific binding pocket on the kinase or its scaffolding proteins. This interaction depends on the precise spatial arrangement of amino acid side chains.

By rearranging the sequence to create ZIP (Scrambled), the specific pattern of charged, hydrophobic, and polar residues is altered. This change is expected to prevent the peptide from adopting the necessary conformation to bind effectively to its intended target. The scrambled sequence likely results in a more flexible, disordered state, sampling a wide range of conformations, none of which are optimal for high-affinity binding to the PKCζ pseudosubstrate binding site. While this disruption of conformational dynamics is the theoretical foundation for its use as a negative control, direct experimental measurement of these dynamics for ZIP (Scrambled) has not been documented.

Correlations Between Scrambled Sequence Features and Observed Biological or Biochemical Effects

The main utility of ZIP (Scrambled) is to serve as a negative control, and its biological effects are almost always discussed in direct comparison to the active ZIP peptide. The correlation between its scrambled sequence and observed effects is complex; in some assays, it behaves as an inert control, while in others, it exhibits unexpected activity, revealing insights into sequence-independent mechanisms.

Studies have shown that ZIP (Scrambled) has a 3- to 4-fold decreased efficacy in inhibiting PKMζ compared to the active ZIP peptide. researchgate.net In several key experiments central to the PKMζ hypothesis of memory maintenance, ZIP (Scrambled) was shown to be inactive where ZIP was effective. For example, one study found that ZIP blocked PKMζ-mediated potentiation of AMPAR responses, whereas the scrambled version had no effect. Similarly, other research demonstrated that ZIP application reduced EPSP amplitudes after tetanization, but the scrambled peptide did not, supporting its role as a specific control in that context.

The following table summarizes the comparative findings from various studies:

| Experimental System | Effect of ZIP | Effect of ZIP (Scrambled) | Implication | Reference(s) |

| PKMζ-mediated AMPAR potentiation in hippocampal slices | Inhibition | No effect | Scrambled peptide is an effective negative control. | |

| Late-phase Long-Term Potentiation (LTP) | Reversal/Inhibition | No effect | Scrambled peptide is an effective negative control. | |

| Spontaneous activity in cultured hippocampal neurons | Increased activity and excitotoxicity | Increased activity and excitotoxicity | Effect is sequence-independent. | nih.gov |

| Cocaine-conditioned place preference (CPP) in NAc | Attenuation of CPP expression | Attenuation of CPP expression | Effect is sequence-independent, possibly related to high arginine content. | |

| In vitro PKMζ inhibition | Potent inhibitor | 3- to 4-fold less potent inhibitor | Scrambled sequence reduces, but does not eliminate, direct inhibition. | researchgate.net |

Computational and Bioinformatic Approaches in Scrambled Peptide Research

Algorithms and Tools for Scrambled Sequence Generation

The generation of scrambled peptide sequences is the foundational step in creating reliable negative controls for peptide-based research. The primary goal is to create a sequence with the same amino acids as the original peptide but in a permuted order that disrupts the specific biological function. peptidenexus.com This process ranges from simple random shuffling to more complex algorithms that preserve certain physicochemical properties to create more robust controls.

A variety of web-based tools and software packages are available to researchers for this purpose. These tools typically require the input of the original peptide sequence and generate one or more scrambled versions. peptidenexus.comgenscript.com For instance, GenScript provides a Scrambled Library tool that constructs libraries by permuting the original peptide's sequence, offering a high degree of variability. genscript.comgenscript.com Similarly, PeptideNexus offers a tool to scramble or shuffle peptide sequences to create molecules with the same amino acid composition but in a new random order. peptidenexus.com

More advanced platforms, such as the PDAUG (Peptide Design and Analysis Under Galaxy) toolset, offer a suite of user-friendly, GUI-based tools for generating peptide libraries, including scrambled sequences. nih.gov PDAUG is integrated within the Galaxy platform, facilitating reproducible research and allowing for the combination of library generation with other analysis workflows. nih.gov Some algorithms, like the "Wise Shuffling" software, go beyond simple permutation by considering factors such as the hydropathy of amino acid residues. researchgate.net This method aims to rearrange the native sequence while maintaining similar polarity and avoiding motifs present in the original peptide, thereby generating a non-functional but biocompatible control. researchgate.net

The choice of algorithm or tool can depend on the specific requirements of the experiment. For instance, in studies of antimicrobial peptides, where properties like amphipathicity are crucial, a simple random scramble might still result in a peptide with some activity. nih.gov Therefore, more constrained scrambling algorithms are often necessary.

Table 1: Selected Tools for Scrambled Peptide Generation

| Tool/Platform | Developer/Provider | Key Features | Reference(s) |

| Scrambled Library Tool | GenScript | Generates scrambled peptide libraries through sequence permutation. | genscript.comgenscript.com |

| Peptide Scrambler | PeptideNexus | Simple web-based tool for randomizing peptide sequences. | peptidenexus.com |

| PDAUG | Joshi et al. | A Galaxy-based toolset for peptide library generation, analysis, and machine learning modeling. | nih.gov |

| "Wise Shuffling" | Not specified | Algorithm that considers physicochemical properties like hydropathy during scrambling. | researchgate.net |

Molecular Modeling and Dynamics Simulations of "ZIP (Scrambled)" Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the structure, dynamics, and interactions of biomolecules at an atomic level. nih.gov In the context of "ZIP (Scrambled)" peptides, these methods are invaluable for understanding why the scrambled sequence is inactive compared to its parent "steric zipper" peptide, which is known to form highly ordered aggregates like amyloid fibrils. nih.govplos.org

MD simulations can reveal how the altered sequence of a scrambled peptide affects its ability to adopt the specific conformations necessary for binding or self-assembly. nih.gov For example, simulations of steric zipper peptides from proteins like tau and insulin (B600854) have elucidated the forces driving their oligomerization, a process that a scrambled sequence is designed to prevent. nih.gov These simulations show a two-step process of condensation and ordering that leads to the formation of β-sheets, which is dependent on specific inter-peptide interactions governed by the sequence. nih.gov

By running MD simulations on both the active peptide and its scrambled counterpart, researchers can directly compare their dynamic behavior. nih.gov For instance, a study on the GNNQQNY peptide, a classic example of a steric zipper, used MD simulations to investigate the stability of its aggregates. nih.gov Similar simulations on a scrambled version would likely show a lack of stable, ordered structures, confirming the sequence-dependence of the aggregation.

A key application of scrambled peptides is to differentiate between specific, sequence-dependent biological activity and non-specific interactions. biorxiv.org Computational methods play a crucial role in predicting the likelihood of a peptide engaging in such non-specific binding. Deep learning models have been developed to predict a peptide's resistance to non-specific interactions, often referred to as "non-fouling" properties. biorxiv.orgbiorxiv.orgacs.org These models are trained on large datasets of peptide sequences, which can include scrambled peptides as negative examples, to learn the sequence features that lead to non-specific binding. biorxiv.org

Peptides are often highly flexible molecules that can adopt a wide range of conformations in solution. biorxiv.org The specific three-dimensional structure a peptide adopts is often critical to its function. Conformational sampling is a computational technique used to explore the possible shapes or conformations of a peptide. biorxiv.orgnih.gov For a scrambled peptide like "ZIP (Scrambled)," conformational sampling can demonstrate that it does not readily adopt the bioactive conformation of its parent peptide.

Techniques like temperature replica-exchange molecular dynamics are employed to enhance the sampling of a peptide's conformational space. nih.govacs.org These simulations can verify that a folded or specific structure is thermodynamically favorable for an active peptide, while a scrambled sequence exists as a random coil or an ensemble of many different conformations. nih.gov More recent deep learning-based methods, such as PepFlow, enable the direct and rapid sampling of a peptide's conformational space, providing a powerful tool for comparing the structural propensities of active and scrambled peptides. biorxiv.org By analyzing the conformational landscape, researchers can gain insights into why the permutation of amino acids in a scrambled sequence ablates its biological activity. rsc.org

Bioinformatics Analysis of Sequence-Activity Landscapes in Scrambled Libraries

Understanding the relationship between a peptide's sequence and its activity (the sequence-activity relationship or SAR) is a central goal in peptide research. nih.gov High-throughput experimental methods, combined with bioinformatics analysis, allow for the mapping of these "affinity landscapes." nih.govelifesciences.org In this context, scrambled peptide libraries serve as a baseline or null model, representing the activity level of sequences with the same amino acid composition but no specific ordering.

Machine learning algorithms, including variational autoencoders (VAEs), are increasingly used to analyze these complex datasets. nih.gov VAEs can learn a representation of the sequence space (a "latent space") from a database of known active peptides. In this latent space, active peptides might cluster together, while scrambled, inactive peptides occupy a different region. nih.gov This allows for the generation of novel peptide sequences with predicted activity and helps to define the sequence features that separate active peptides from inactive, scrambled ones. The analysis of these sequence-activity landscapes, with scrambled peptides providing a crucial reference point, is essential for the rational design of new peptide-based therapeutics and biological tools. researchgate.netmdpi.com

Table 2: Computational Approaches in Scrambled Peptide Research

| Approach | Application in Scrambled Peptide Research | Key Insights | Representative Techniques | Reference(s) |

| Molecular Dynamics (MD) Simulations | Comparing the structural stability and dynamics of active peptides versus their scrambled versions. | Elucidates why scrambled sequences fail to form stable, ordered structures required for activity. | All-atom MD, Replica-exchange MD | nih.govnih.govnih.gov |

| Prediction of Non-Specific Binding | Assessing the propensity of scrambled peptides to engage in non-specific interactions. | Helps validate that the parent peptide's activity is sequence-specific. | Molecular Docking, Deep Learning Models | biorxiv.orgresearchgate.net |

| Conformational Sampling | Exploring the range of 3D structures adopted by a scrambled peptide. | Demonstrates that scrambled peptides do not favor the bioactive conformation of the parent peptide. | Temperature Replica-Exchange MD, PepFlow | biorxiv.orgnih.gov |

| Sequence-Activity Landscape Analysis | Using scrambled peptides as a baseline to map the relationship between sequence and function. | Identifies key sequence features that determine biological activity. | mRNA-Display, Machine Learning (VAEs) | biorxiv.orgnih.gov |

Methodological Considerations and Best Practices for Using Zip Scrambled in Research

Experimental Design Strategies for Robust Control Experiments.researchgate.netresearchgate.netresearchgate.net

Robust experimental design is paramount when using "ZIP (Scrambled)" to control for the effects of ZIP. A well-designed experiment should be able to differentiate between the specific, sequence-dependent effects of ZIP and any potential non-specific effects.

Furthermore, the experimental timeline and the context of administration are critical. For example, in behavioral studies, the timing of "ZIP (Scrambled)" injection relative to a learning or memory task is a key variable. researchgate.netbiorxiv.org Researchers often administer the peptides before or after specific phases of memory processing, such as acquisition, consolidation, or retrieval, to pinpoint the temporal window of PKMζ's involvement. researchgate.netnih.gov

Appropriate Concentration Ranges and Incubation Times.researchgate.netnih.govplos.orgdownstate.edunih.gov

The selection of appropriate concentration ranges and incubation times for "ZIP (Scrambled)" is a critical factor that can significantly influence experimental outcomes and their interpretation. These parameters should ideally mirror those used for the active ZIP peptide to ensure a valid comparison.

In many in vivo studies, "ZIP (Scrambled)" is administered at concentrations similar to ZIP. For example, in studies investigating drug memory, both ZIP and "ZIP (Scrambled)" were administered into the nucleus accumbens core at a concentration of 1.5 mM in a volume of 0.5 microliters. researchgate.netnih.govplos.org Another study on motor skill memories used a 1 μl injection per site. biorxiv.org In organotypic slice cultures, a concentration of 10 µM for both ZIP and "ZIP (Scrambled)" has been utilized. nih.govcuny.edu

Incubation times also vary depending on the experimental model. In organotypic brain slice cultures, a 4-hour incubation period has been employed. nih.govcuny.edu For live-cell imaging experiments, the duration of incubation can be shorter, with observations made at multiple time points, such as after 40 minutes. nih.gov In behavioral experiments, the time between peptide administration and behavioral testing is a crucial consideration, with a 30-minute pre-treatment time being common. researchgate.netbiorxiv.org A post-injection recording approximately 2 hours after infusion has also been reported in non-human primate studies. downstate.edu

It is important to note that the optimal concentration and incubation time can be influenced by the specific experimental system, including the cell type, tissue, and the biological process under investigation. Therefore, pilot experiments are often necessary to determine the most effective and non-toxic concentrations and durations for a given research question.

Addressing Potential for Sequence-Independent Effects.researchgate.netnih.govmedchemexpress.comjneurosci.orgmendel-museum.comcsic.es

A significant concern in the use of "ZIP (Scrambled)" is the potential for sequence-independent effects, where the peptide may exert biological actions that are not related to its scrambled amino acid sequence but rather to its general physicochemical properties.

Several studies have highlighted that both ZIP and "ZIP (Scrambled)" can have effects independent of PKMζ inhibition. For instance, research has shown that both peptides can inhibit PKMζ, PKCζ, and PKCι with similar potencies in vitro, questioning the specificity of ZIP itself. researchgate.netnih.govbrkanter.com This suggests that some of the observed effects of ZIP, which "ZIP (Scrambled)" is meant to control for, might not be due to PKMζ inhibition at all.

One proposed mechanism for sequence-independent effects is the potential for these arginine-rich peptides to act as arginine donors, which could, in turn, activate nitric oxide (NO) signaling pathways and lead to downstream effects like the downregulation of AMPA receptors. nih.gov This highlights the importance of using a vehicle-only control in addition to "ZIP (Scrambled)" to account for any effects of the delivery solution or the peptide backbone itself. nih.gov

To address these concerns, researchers should:

Utilize multiple controls: Besides "ZIP (Scrambled)," including a vehicle control is essential. nih.gov Other control peptides with different sequences but similar physicochemical properties could also be considered.

Investigate downstream pathways: If ZIP is hypothesized to act through a specific pathway, examining key markers of that pathway in the presence of both ZIP and "ZIP (Scrambled)" can help confirm specificity.

Employ non-pharmacological approaches: Using genetic tools like knockout mice for the target protein (e.g., Prkcz knockout mice lacking PKMζ) can provide more definitive evidence for the role of the target, especially when pharmacological tools show a lack of specificity. researchgate.netnih.govbrkanter.com The observation that ZIP can still impair memory in mice lacking PKMζ strongly indicates sequence-independent, off-target effects. researchgate.netnih.gov

Consideration of Delivery Systems and Vehicle Effects.downstate.edunih.gov

The method of delivery and the composition of the vehicle solution are critical considerations that can influence the bioavailability, stability, and potential non-specific effects of "ZIP (Scrambled)."

"ZIP (Scrambled)" is often myristoylated to enhance its cell permeability, allowing it to cross the cell membrane and reach its intracellular target. nih.gov The peptide is typically dissolved in a vehicle such as phosphate-buffered saline (PBS) or saline for administration. nih.govbiorxiv.org

It is crucial to recognize that the vehicle itself can have biological effects. Therefore, a vehicle-only control group is an indispensable part of the experimental design. This group receives the same volume of the vehicle solution administered in the same manner as the peptide-treated groups, allowing researchers to isolate the effects of the peptide from any effects of the delivery vehicle or the administration procedure itself.

The choice of delivery system can also impact the distribution and concentration of the peptide at the target site. Direct microinjection into specific brain regions is a common technique in neuroscience research to localize the effects of the peptide. researchgate.netnih.govbiorxiv.org The volume and rate of infusion must be carefully controlled to avoid tissue damage and to ensure consistent delivery across subjects. In in vitro studies, the peptide is typically added directly to the cell culture medium. nih.govnih.gov

Interpretation of "ZIP (Scrambled)" Results in the Context of Specificity and Non-Specificity.researchgate.netnih.govnih.govmedchemexpress.comjneurosci.orgmendel-museum.comcsic.es

However, the reality is often more complex. As discussed, there is evidence that "ZIP (Scrambled)" itself can have biological activity and may not be a completely inert control. researchgate.netnih.govbrkanter.com For example, some studies have reported that both ZIP and "ZIP (Scrambled)" can produce similar effects, such as a decrease in AMPAR-EPSCs in the nucleus accumbens. nih.gov This lack of a clear difference between the active peptide and its scrambled control complicates the interpretation and suggests that the observed effects may be non-specific.

When interpreting results, researchers must consider the following:

The full spectrum of controls: The comparison between the ZIP group, the "ZIP (Scrambled)" group, and the vehicle group is essential. If "ZIP (Scrambled)" shows an effect that is different from the vehicle but similar to ZIP, it points to non-specific effects of the peptide.

In vitro versus in vivo findings: Discrepancies between the effects observed in purified enzyme assays and those in cellular or whole-animal models should be carefully considered. researchgate.net A substance may show specificity in a controlled in vitro environment but have off-target effects in the more complex milieu of a cell or an organism.

Current Research Landscape and Future Directions for Zip Scrambled

Emerging Applications Beyond Standard Control Usage

While initially designed as an inactive control, the investigation into ZIP (Scrambled) and other scrambled peptides has unveiled their potential in various research applications, moving beyond their role as mere negative controls.

Discovery of Novel Bioactive Sequences from Scrambled Libraries

The process of scrambling a peptide sequence can lead to the generation of new peptides with unexpected biological activities. proteogenix.scienceproteogenix.science Scrambled peptide libraries, which consist of numerous permutations of an original peptide sequence, are now being recognized as a valuable tool for discovering novel bioactive peptides. proteogenix.sciencebiobasic.comproteogenix.science These libraries provide a high degree of sequence variation, making them ideal for screening for new functions or for optimizing existing peptide activities. proteogenix.scienceall-chemistry.com

The applications of scrambled peptide libraries in this context include:

Identification of Bioactive Mimotopes: These are peptides that can mimic the binding of an original epitope to its target, such as an antibody. proteogenix.science

Sequence Optimization: By screening scrambled libraries, researchers can identify sequences with enhanced stability, binding affinity, or other desirable properties. all-chemistry.comgenscript.com

Discovery of New Leads: Random screening of scrambled libraries can lead to the identification of entirely new peptide-based drug leads or molecular probes for various targets. biobasic.comall-chemistry.com

For instance, sequence permutation has been shown to generate peptides with altered antimicrobial and antibiofilm activities, highlighting how rearranging amino acids can result in novel functionalities. nih.gov While a specific, novel bioactive sequence directly derived from ZIP (Scrambled) is not yet a prominent example in the literature, the principle established with other scrambled peptide libraries suggests a potential for such discoveries.

Exploration of General Peptide Properties and Their Biological Impact

The unexpected bioactivity of ZIP (Scrambled) has prompted a closer look at the general physicochemical properties of peptides and how they contribute to biological effects, independent of a specific amino acid sequence. Properties such as hydrophobicity, net charge, and amphipathicity play crucial roles in how a peptide interacts with biological systems, particularly cell membranes. plos.orgrjeid.comnih.gov

Key physicochemical properties and their biological impact include:

| Property | Biological Impact |

| Hydrophobicity | Influences peptide solubility, membrane interaction, and potential for aggregation. rjeid.comnih.gov |

| Net Charge | Affects electrostatic interactions with cell membranes and other biomolecules. nih.govoup.com |

| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues can drive membrane disruption and is a key feature of many antimicrobial peptides. researchgate.netwisc.edu |

| Size/Length | Impacts diffusion, proteolytic stability, and the ability to fit into binding pockets. rjeid.comnih.gov |

Unresolved Questions Regarding "ZIP (Scrambled)" Mechanisms and Contextual Effects

The finding that ZIP (Scrambled) is not biologically inert has raised several critical questions about its mechanisms of action and the context in which it is used. A significant controversy stems from a 2015 study demonstrating that scrambled ZIP retained a large portion of the native ZIP's activity in PKMζ knockout mice, fundamentally questioning its validity as a negative control. vulcanchem.com

Key Unresolved Questions:

Off-Target Effects: What are the specific molecular targets of ZIP (Scrambled)? While effects on calcium homeostasis and membrane potential have been observed, the precise ion channels, receptors, or other proteins it interacts with remain largely unidentified. vulcanchem.com Proposed mechanisms for its activity include activation of TRPV1 channels and inhibition of Na+/K+-ATPase. vulcanchem.com

Context-Dependent Activity: Does the biological activity of ZIP (Scrambled) vary depending on the cell type, brain region, or experimental conditions? The effects observed in hippocampal neurons may not be generalizable to all contexts. vulcanchem.comnih.gov

Contribution to Neurotoxicity: To what extent do the observed effects of ZIP (Scrambled) at higher concentrations contribute to neurotoxicity, and how does this confound the interpretation of studies using it as a control? nih.gov

Impact on Memory Models: Given its inherent bioactivity, how should past studies that used ZIP (Scrambled) as a negative control in memory research be re-evaluated? nih.govplos.org

Sequence-Specific vs. Non-Specific Effects: How can researchers effectively differentiate between the sequence-specific effects of a primary peptide and the non-specific, physicochemical effects of its scrambled control?

Technological Advancements in Scrambled Peptide Synthesis and Characterization

The synthesis and characterization of scrambled peptides like ZIP (Scrambled) benefit from general advancements in peptide chemistry. Modern peptide synthesis is predominantly carried out using solid-phase peptide synthesis (SPPS), which allows for the efficient and controlled assembly of amino acid chains. nih.govopenaccessjournals.com

Recent technological advancements relevant to scrambled peptides include:

Automated Peptide Synthesizers: These instruments have increased the speed and reproducibility of peptide synthesis, making the generation of scrambled peptide libraries more feasible. openaccessjournals.com

Novel Coupling Reagents and Protecting Groups: The development of more efficient chemical tools has improved the yield and purity of synthesized peptides. openaccessjournals.com

Advanced Purification and Analytical Techniques: High-performance liquid chromatography (HPLC) is routinely used for peptide purification, while mass spectrometry (MS) is essential for confirming the molecular weight and sequence of the synthesized peptides. proteogenix.sciencenih.gov Techniques are also available to characterize more complex features like disulfide bond scrambling. sciex.com

Computational Tools for Peptide Design: Software is now available to help researchers design scrambled peptide libraries by permuting a given sequence. proteogenix.science Some online tools can generate randomized sequences, though careful consideration of the resulting peptide's properties is still necessary. researchgate.net

These advancements not only facilitate the production of ZIP (Scrambled) and other control peptides but also enable the creation of large, diverse scrambled libraries for screening and discovery purposes. proteogenix.scienceproteogenix.science

Potential for Engineering "Truly Inert" Scrambled Controls

The issues with ZIP (Scrambled) highlight the need for more reliable and truly inert negative controls in peptide research. The ideal control peptide would have the same amino acid composition as the active peptide but lack any biological activity. Achieving this is challenging, as simply scrambling the sequence does not guarantee a loss of function, especially if the activity is mediated by general physicochemical properties.

Strategies for engineering more inert controls include:

Careful Sequence Design: Instead of random scrambling, a more rational design approach could be employed. This might involve creating a sequence that is predicted to have minimal secondary structure and to avoid motifs known to interact with membranes or other cellular components. Maintaining the same amphipathicity while changing the sequence is one approach that has been considered. researchgate.net

Use of D-amino acids: Synthesizing the scrambled peptide with D-amino acids instead of the natural L-amino acids can sometimes reduce biological activity, particularly if the target interaction is stereospecific. nih.gov However, this may not eliminate effects related to general physicochemical properties.

Inert Surface Chemistries: For in vitro assays, the use of "inert" surface chemistries on materials can help to reduce non-specific binding and interactions of peptides. nih.gov

Thorough Characterization of Controls: Before use, any potential control peptide, including scrambled versions, should be rigorously tested for biological activity in the specific experimental system. This includes assessing effects on cell viability, membrane integrity, and key signaling pathways.

Alternative Control Strategies: In some cases, alternative controls may be more appropriate than a scrambled peptide. These could include using a vehicle control, an unrelated peptide with similar physicochemical properties, or genetic controls like knockout models. vulcanchem.com A boiled peptide, which is denatured, can sometimes serve as a negative control, but its appropriateness is assay-dependent. researchgate.net

The development of truly inert scrambled controls remains a significant challenge but is crucial for improving the rigor and reproducibility of research involving bioactive peptides.

Q & A

Basic: What is the primary experimental role of ZIP (Scrambled) in neuroscience studies, and how should it be integrated into study designs?

ZIP (Scrambled) is a scrambled-sequence peptide used as a negative control to validate the specificity of ZIP peptide effects in memory consolidation and synaptic plasticity experiments. Methodologically, researchers should:

- Design parallel experimental arms : Include ZIP (Scrambled) alongside the active ZIP peptide to isolate sequence-specific effects.

- Match concentration and administration protocols : Ensure identical handling (e.g., dissolved in water, stored at -20°C) to eliminate confounding variables .

- Blind experimenters : Prevent bias in data collection by masking treatment groups during behavioral or electrophysiological assessments.

Basic: How should ZIP (Scrambled) be prepared and stored to ensure biochemical stability in longitudinal studies?

Optimal preparation and storage protocols include:

- Solubilization : Dissolve in ultrapure water (avoid organic solvents) to prevent aggregation.

- Aliquot storage : Divide into single-use vials stored at -20°C (3-year stability in powder form; 1-month stability in solution) .

- Pre-thawing validation : Conduct circular dichroism (CD) spectroscopy post-thaw to confirm structural integrity, as scrambled peptides may exhibit unintended folding.

Advanced: How can researchers address data contradictions when ZIP (Scrambled) exhibits unexpected biological activity?

Unexpected activity in scrambled peptides may arise from residual structural motifs or off-target interactions. To resolve this:

- Replicate with orthogonal controls : Use alternative scrambled sequences or unrelated peptides (e.g., reverse-sequence analogs) to confirm specificity .

- Conduct dose-response assays : Identify non-linear effects that may indicate non-specific binding at high concentrations.

- Leverage computational modeling : Predict potential interaction sites using tools like AlphaFold to refine scrambled-sequence design .

Advanced: What methodological strategies ensure statistical rigor when using ZIP (Scrambled) in complex behavioral paradigms?

To mitigate variability in behavioral

- Power analysis : Pre-determine sample sizes using effect sizes from pilot studies (e.g., Cohen’s d ≥ 0.8 for Morris water maze experiments).

- Within-subject designs : Counterbalance treatments across testing days to control for intra-individual variability.

- Multivariate regression : Account for covariates like age, stress biomarkers, or circadian rhythms in analysis .

Advanced: How can ZIP (Scrambled) be integrated with multi-omics approaches to validate its inertness in transcriptomic or proteomic assays?

To confirm scrambled peptide inertness:

- RNA-seq/qPCR cross-validation : Compare gene expression profiles between ZIP (Scrambled)-treated and untreated cohorts.

- Proteomic profiling : Use tandem mass spectrometry (LC-MS/MS) to detect unintended protein interactions.

- Pathway enrichment analysis : Apply tools like DAVID or Gene Ontology to identify non-specific pathway activation .

Basic: What are the critical quality control (QC) metrics for verifying ZIP (Scrambled) batch consistency?

Essential QC steps include:

- H-NMR validation : Confirm structural consistency across batches.

- Mass spectrometry : Verify molecular weight (1928.4 Da) and purity (>95%).

- Functional testing : Replicate a published negative control experiment (e.g., lack of PKMζ inhibition) .

Advanced: How should researchers align the use of ZIP (Scrambled) with theoretical frameworks in synaptic plasticity?

Theoretical alignment requires:

- Mechanistic hypothesis testing : Link ZIP (Scrambled) usage to falsifiable predictions (e.g., "Scrambled peptides will not alter LTP maintenance").

- Cross-model validation : Test inertness in both in vitro (e.g., hippocampal slices) and in vivo (e.g., rodent fear conditioning) systems.

- Literature triangulation : Compare results with studies using alternative inhibitors (e.g., Chelerythrine) to strengthen causal inferences .

Basic: What ethical and safety protocols apply to ZIP (Scrambled) handling in biomedical research?

Mandatory protocols include:

- Biosafety Level 1 (BSL-1) compliance : Use personal protective equipment (PPE) and chemical fume hoods during solubilization.

- Animal welfare adherence : Follow institutional guidelines for peptide administration (e.g., intracerebroventricular injection volumes ≤ 5 µL in mice).

- Waste disposal : Autoclave peptide-contaminated materials before disposal .

Advanced: How can researchers leverage ZIP (Scrambled) to identify publication bias in memory studies?

To detect bias:

- Meta-analytic scrutiny : Compare effect sizes between studies reporting scrambled peptide activity vs. inertness.

- Funnel plot asymmetry : Assess small-study effects in literature reviews.

- Pre-registration : Share negative results (e.g., "ZIP (Scrambled) does not impair recall") on platforms like Open Science Framework .

Advanced: What computational tools are recommended for designing novel scrambled peptide controls beyond ZIP (Scrambled)?

For custom scrambled peptides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.